Methyl 4-[3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate
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Overview
Description
Methyl 4-[3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the 3-Methylphenyl Group: This step involves the alkylation of the oxadiazole ring with a 3-methylbenzyl halide in the presence of a base such as potassium carbonate.
Formation of the Propanoylamino Group: This is done by reacting the intermediate with a suitable acylating agent like propanoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 3-Methylbenzoic acid derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-[3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the bioactivity of the oxadiazole ring.
Materials Science: The compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate involves its interaction with specific molecular targets:
Molecular Targets: The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This is particularly useful in antimicrobial and anticancer applications.
Pathways Involved: The compound can interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells. It can also disrupt bacterial cell wall synthesis, making it effective against certain bacterial strains.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[3-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate
- Methyl 4-[3-[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate
- Methyl 4-[3-[5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate
Uniqueness
Methyl 4-[3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can enhance its bioactivity and make it a more potent compound in medicinal applications compared to its analogs.
Properties
IUPAC Name |
methyl 4-[3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-13-5-3-6-14(11-13)12-17-21-20-16(25-17)9-8-15(22)19-10-4-7-18(23)24-2/h3,5-6,11H,4,7-10,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPWMLCGTGXWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN=C(O2)CCC(=O)NCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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